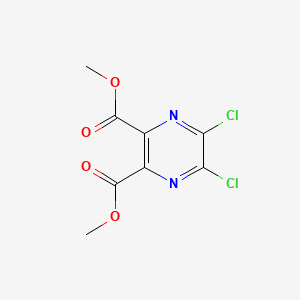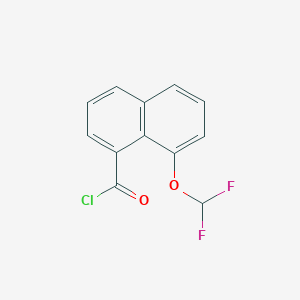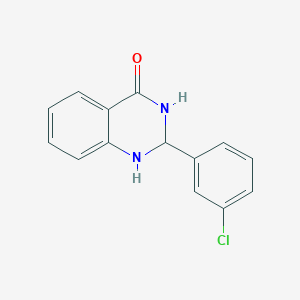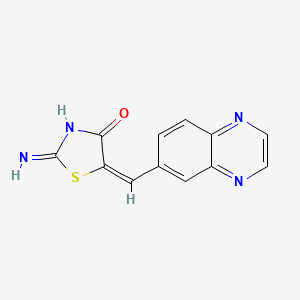
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a quinoxaline moiety fused with a thiazolidinone ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of quinoxaline derivatives with thiazolidinone precursors. One common method includes the reaction of quinoxaline-6-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate, which is then cyclized to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the quinoxaline ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Potential use as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of (5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting replication and transcription processes, which is crucial for its antimicrobial and anticancer activities. Additionally, it can interact with enzymes involved in oxidative stress pathways, enhancing its antiviral properties .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Compounds like quinoxaline-2-carboxylic acid and quinoxaline-6-carbaldehyde share structural similarities and exhibit comparable biological activities.
Thiazolidinone derivatives: Compounds such as 2-thioxo-4-thiazolidinone and 2-imino-4-thiazolidinone also show similar chemical reactivity and biological properties.
Uniqueness
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one stands out due to its dual functionality, combining the properties of both quinoxaline and thiazolidinone moieties. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C12H8N4OS |
|---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8N4OS/c13-12-16-11(17)10(18-12)6-7-1-2-8-9(5-7)15-4-3-14-8/h1-6H,(H2,13,16,17)/b10-6+ |
InChI Key |
NPEGASUEJJHVNU-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=N)S3 |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=N)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)
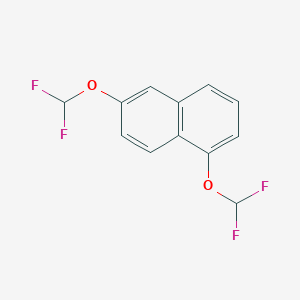


![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)

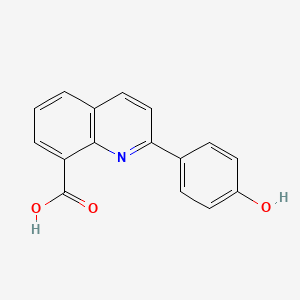
![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)
